molecular formula C14H16O4 B097407 1,3,6,8-Tetramethoxynaphthalene CAS No. 17276-03-8

1,3,6,8-Tetramethoxynaphthalene

Cat. No. B097407
CAS RN: 17276-03-8
M. Wt: 248.27 g/mol
InChI Key: KDLIYXYCQGGYNO-UHFFFAOYSA-N
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Description

1,3,6,8-Tetramethoxynaphthalene is a chemical compound with the molecular formula C14H16O4. It is also known by its IUPAC name, Naphthalene, 1,3,6,8-tetramethyl .


Synthesis Analysis

A convenient and efficient synthetic method of the important intermediate naphthazarin is presented starting from 1,4,5,8-tetramethoxynaphthalene in an overall yield of 87% . This method has several advantages such as milder reaction conditions, simpler workup of each step, and higher yield .


Molecular Structure Analysis

The molecular structure of 1,3,6,8-Tetramethoxynaphthalene consists of 14 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms . The average mass is 184.277 Da and the monoisotopic mass is 184.125198 Da .


Chemical Reactions Analysis

1,3,6,8-Tetramethoxynaphthalene is used as a starting material in the synthesis of naphthazarin . Naphthazarin is a key intermediate for the construction of several pharmacologically active compounds .

Scientific Research Applications

1. Melanin Biosynthesis

1,3,6,8-Tetrahydroxynaphthalene (T4HN) is significant in fungal melanin biosynthesis, serving as a precursor. Research has explored the reduction of T4HN to scytalone, revealing insights into the biosynthetic pathway of melanin (Ichinose, Ebizuka, & Sankawa, 2001).

2. Chemical Synthesis and Properties

The compound has been studied in the context of chemical synthesis, revealing unusual reactivity patterns. For instance, a study on its peri-dimerisation under specific reaction conditions highlighted unique chemical behaviors and its comparability to certain reactive species (Pittelkow, Nielsen, Brock‐Nannestad, Schau-Magnussen, & Christensen, 2012).

3. Synthesis of Derivatives

Efforts have been made to synthesize various derivatives of 1,3,6,8-tetramethoxynaphthalene, such as 2-formyl-1,4,5,8-tetramethoxynaphthalene, which is notable for its high yield and simplicity in preparation (Xu, Guan, & Li, 2006).

4. Biomimetic Reduction Study

The regioselectivity of biomimetic reduction of this compound was explored through molecular orbital calculations, revealing insights into the preferable sites for reduction in synthetic models (Ichinose, Sugimori, Itai, Ebizuka, & Sankawa, 1991).

5. Role in Polyketide Synthase Activity

1,3,6,8-Tetrahydroxynaphthalene has been identified as a product of type III polyketide synthase, showing its role in the biosynthesis of complex organic compounds in nature (Ghimire, Oh, Liou, & Sohng, 2008).

properties

IUPAC Name

1,3,6,8-tetramethoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4/c1-15-10-5-9-6-11(16-2)8-13(18-4)14(9)12(7-10)17-3/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDLIYXYCQGGYNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=C(C=C2OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90470738
Record name Naphthalene, 1,3,6,8-tetramethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,6,8-Tetramethoxynaphthalene

CAS RN

17276-03-8
Record name Naphthalene, 1,3,6,8-tetramethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
M Pittelkow, CB Nielsen… - European Journal of …, 2012 - Wiley Online Library
An unusual peri‐dimerised product was obtained when subjecting 1,3,6,8‐tetramethoxynaphthalene to Vilsmeier–Haack reaction conditions (POCl 3 /DMF). The formation of this peri‐…
E Morishita, S Shibata - Chemical and Pharmaceutical Bulletin, 1967 - jstage.jst.go.jp
Octamethyl ether of product A which was derived from ustilaginoidin A by alkaline degradation was synthesized by the Ullmann condensation of dimethyl ether of 5-bromo-6, 8-dimethyl-…
Number of citations: 10 www.jstage.jst.go.jp
MWB McCulloch, RA Barrow - Tetrahedron letters, 2005 - Elsevier
The first synthesis of the natural product guieranone A is described, demonstrating a one-pot procedure for the synthesis of protected-1,3,6,8-tetraoxygenated naphthalenes and a …
Number of citations: 9 www.sciencedirect.com
森下頴策, 柴田承二 - Chemical and Pharmaceutical Bulletin, 1967 - jlc.jst.go.jp
Octamethyl ether of product A which was derived from ustilaginoidin A by alkaline degradation was synthesized by the Ullmann condensation of dimethyl ether of 5-bromo-6, 8-dimethyl-…
Number of citations: 2 jlc.jst.go.jp
H Tanaka, Y Ohne, N Ogawa… - … and Biological Chemistry, 1963 - academic.oup.com
Alkaline degradation of rubrofusarin and nor-rubrofusarin were studied; nor-rubrofusarin readily underwent hydrolysis to give a tetrahydroxynaphthalenc, acetone, and acetic acid; …
Number of citations: 16 academic.oup.com
A Ueda, K Yoshida, S Suzuki, K Fukui… - Journal of Physical …, 2011 - Wiley Online Library
Two kinds of heteroatom‐functionalized phenalenyl derivatives, 1,4,7‐trimethoxy‐3,6,9‐tris(n‐propylamino)phenalenylium 1 + and 3,4,6,7‐tetramethoxy‐1,9‐dithiophenalenylium 2 + , …
Number of citations: 15 onlinelibrary.wiley.com
M Pittelkow, U Boas, JB Christensen - Organic Letters, 2006 - ACS Publications
The design, synthesis, and properties of an extremely acid-labile backbone amide linker based on a regiospecifically substituted tetraalkoxy naphthaldehyde core are presented. This …
Number of citations: 11 pubs.acs.org
PB Poudel, RP Pandey, D Dhakal, TS Kim… - Applied and …, 2022 - Am Soc Microbiol
Methyltransferases transfer a methyl group to a diverse group of natural products, thus providing structural diversity, stability, and altered pharmacological properties to the molecules. A …
Number of citations: 3 journals.asm.org
P Bag, FS Tham, B Donnadieu, RC Haddon - Organic letters, 2013 - ACS Publications
Preparations of two hexathiophenalenylium compounds as stable salts from the reaction of 3,4,6,7-tetrathio-9-hydroxyphenalenone with Lawesson’s reagent have been reported. The …
Number of citations: 14 pubs.acs.org
JS Dickstein, JM Curto, O Gutierrez… - The Journal of …, 2013 - ACS Publications
Mechanism studies of a mild palladium-catalyzed decarboxylation of aromatic carboxylic acids are described. In particular, reaction orders and activation parameters for the two stages …
Number of citations: 71 pubs.acs.org

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